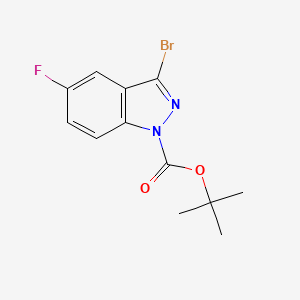

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-bromo-5-fluoroindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNULYRTIBIRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657886 | |

| Record name | tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-57-8 | |

| Record name | tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate physical properties

Technical Guide: tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate

Introduction

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is a strategically-functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. As a derivative of the indazole scaffold, which is recognized as a bioisostere of indole, this molecule serves as a versatile and high-value building block for the synthesis of complex pharmaceutical agents.[1] Indazole derivatives have demonstrated a wide spectrum of biological activities, including potential applications in oncology, neurodegenerative disorders, and inflammatory diseases.[2][3]

This guide provides an in-depth examination of the core physical, chemical, and safety properties of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (CAS No: 885271-57-8). The unique arrangement of its functional groups—a bromine atom at the 3-position, a fluorine atom at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group at the N-1 position—imparts a specific reactivity profile that is highly advantageous for targeted synthetic strategies. The bromine serves as a versatile handle for cross-coupling reactions, the fluorine atom modulates the electronic properties and metabolic stability of potential drug candidates, and the Boc group provides robust protection of the indazole nitrogen, enabling regioselective functionalization.[4][5] This document is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective handling, characterization, and application of this key synthetic intermediate.

Chemical Identity and Structural Analysis

The structure of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is defined by a bicyclic indazole core. The N-1 position of the pyrazole ring is protected by a tert-butoxycarbonyl (Boc) group, a feature that enhances the compound's stability and solubility in common organic solvents.[4]

-

Indazole Core: The fused pyrazole and benzene rings form a nearly co-planar system, which is a common feature in many bioactive molecules.[2][6]

-

C-3 Position (Bromo Group): The bromine atom at the 3-position is the primary site for synthetic modification. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[7][8]

-

C-5 Position (Fluoro Group): The fluorine atom at this position significantly influences the molecule's electronic properties. Its electron-withdrawing nature can affect the reactivity of the aromatic ring and the pKa of the indazole core. In drug design, fluorine substitution is a well-established strategy to improve metabolic stability, binding affinity, and membrane permeability.[3]

-

N-1 Position (Boc Protecting Group): The Boc group is a crucial element for synthetic control. By protecting the N-1 nitrogen, it prevents unwanted side reactions at this position and directs functionalization to other sites.[2][6] The thermodynamic stability of the 1H-indazole tautomer makes N-1 the preferred site for protection under thermodynamic conditions.[5] This group is stable under a range of conditions but can be selectively removed when desired, typically using strong acids or specific basic reagents.[9][10]

Physicochemical and Spectroscopic Properties

The physical properties of this compound are consistent with a halogenated, Boc-protected heterocyclic solid. All quantitative data are summarized below for ease of reference.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 885271-57-8 | [11][12] |

| Molecular Formula | C₁₂H₁₂BrFN₂O₂ | [4][11][12] |

| Molecular Weight | 315.14 g/mol | [4][12] |

| Appearance | Pink to off-white solid | [4] |

| Purity | Typically ≥95% (via HPLC) | [4] |

| Solubility | Moderate solubility in organic solvents (e.g., DCM, Ethyl Acetate); limited in water. | [3] |

| Storage Conditions | Store sealed in a dry, dark place at 0-8 °C. | [4] |

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly available, its structure can be unequivocally confirmed using standard analytical techniques. The expected spectroscopic signatures are described below based on its chemical structure and data from analogous compounds.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Would show distinct signals for the aromatic protons on the indazole ring, with coupling patterns influenced by the fluorine atom. A characteristic singlet integrating to 9 protons around 1.5-1.7 ppm would correspond to the tert-butyl group of the Boc protector.

-

¹³C NMR: Would reveal 12 distinct carbon signals, including those for the indazole core, the carbonyl of the Boc group (~150 ppm), and the quaternary and methyl carbons of the tert-butyl group.

-

¹⁹F NMR: A singlet would confirm the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) would show a protonated molecular ion [M+H]⁺. A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to ⁷⁹Br and ⁸¹Br).

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band around 1730-1750 cm⁻¹ would be indicative of the C=O stretch from the Boc-carbonyl group. C-F and C-Br stretching vibrations would also be present in the fingerprint region.

-

Workflow for Structural Confirmation

The logical process for verifying the identity and purity of a new batch of the material is outlined below.

Caption: Standard workflow for the analytical characterization of the title compound.

Safety, Handling, and Stability

As a halogenated organic compound and a key laboratory chemical, tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate requires careful handling in a controlled environment.

Hazard Profile

Based on safety data for structurally similar compounds, the primary hazards include:

-

Skin Irritation (H315): May cause skin irritation upon contact.[13]

-

Eye Irritation (H319): May cause serious eye irritation.[13][14]

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[13][14]

Recommended Handling Protocols

Adherence to standard laboratory safety practices is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13][14]

-

Ventilation: All handling of the solid material should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[13][15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[16]

-

Fire Safety: In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide.[15] Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides (NOx), and toxic fumes of hydrogen bromide (HBr) and hydrogen fluoride (HF).[15][16]

Caption: Recommended workflow for the safe handling of the title compound in a lab setting.

Chemical Stability and Deprotection

The N-Boc group is key to the compound's utility, and understanding its stability is critical for experimental design.

-

Stability: The compound is stable under standard storage conditions.[3] The Boc group is generally stable to a wide range of non-acidic reagents.

-

Deprotection: The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). It can also be removed under certain basic or nucleophilic conditions. For instance, reports show that N-Boc groups on indazoles can be cleaved using reagents like sodium methoxide (NaOMe) in methanol or sodium borohydride (NaBH₄) in ethanol.[9][10] Notably, some cross-coupling conditions, particularly those involving high temperatures or certain bases, may lead to concomitant deprotection.[5][8] This can be either an unwanted side reaction or a desired step in a one-pot synthetic sequence.[8]

Applications in Synthetic Chemistry

The primary application of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is as a foundational building block in the synthesis of more complex molecules, particularly for drug discovery programs.[4] Its structure is designed for sequential and regioselective functionalization.

-

C-3 Arylation/Alkylation: The C-3 bromine is readily displaced via palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of a C-C or C-N bond, which is a cornerstone of modern medicinal chemistry for building libraries of potential drug candidates.[8]

-

N-1 Functionalization: Following a reaction at the C-3 position, the Boc group can be selectively removed. The newly revealed N-H bond can then be subjected to N-arylation or N-alkylation reactions, providing a second point of diversification. This two-step sequence allows for the independent and controlled introduction of substituents at both the C-3 and N-1 positions.[8]

Caption: A typical synthetic sequence illustrating the utility of the title compound.

Conclusion

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is a well-designed and highly valuable intermediate for chemical synthesis. Its physical properties—a stable, solid form with good solubility in organic solvents—make it convenient to handle in a laboratory setting. The strategic placement of the bromo, fluoro, and Boc-protecting groups provides researchers with a powerful tool for the regioselective synthesis of diverse indazole libraries. A thorough understanding of its properties, reactivity, and safety requirements, as detailed in this guide, is essential for its successful application in the development of novel therapeutics.

References

-

P&S Chemicals. Product information, Tert-butyl 3-bromo-5-fluoro-1h-indazole-1-carboxylate. [Link]

-

2a biotech. tert-butyl3-bromo-5-fluoro-1H-indazole-1-carboxylate. [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 705–708. [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

-

Angene Chemical. (2021). Safety Data Sheet - tert-Butyl 3-bromo-1H-indazole-1-carboxylate. [Link]

-

ChemBK. tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate. [Link]

-

Penning, T. D., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(17), 6524–6530. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 39, 127902. [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

-

Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

-

Daniels, R. N., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(12), 1546-1549. [Link]

-

Savaniya, N. P., et al. (2021). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research, 13(1), 221-231. [Link]

-

ChemSrc. tert-butyl 4-bromo-1H-indazole-5-carboxylate. [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

IUCr Journals. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

-

Organic Chemistry Portal. A Scalable and Metal-Free Synthesis of Indazoles.... [Link]

-

PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. [Link]

-

Hyma Synthesis Pvt. Ltd. Company Profile. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (1286734-91-5) for sale [vulcanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pschemicals.com [pschemicals.com]

- 12. 2abiotech.net [2abiotech.net]

- 13. aksci.com [aksci.com]

- 14. fishersci.es [fishersci.es]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate chemical structure

An In-Depth Technical Guide to tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate: Structure, Synthesis, and Applications

Executive Summary

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its unique architecture, featuring a reactive bromine atom, a modulating fluorine atom, and a stable N-Boc protecting group, establishes it as a versatile building block for the synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive technical overview of its molecular structure, details a robust synthetic protocol with mechanistic insights, explores its applications in drug discovery, and outlines essential safety and handling procedures. Designed for researchers, medicinal chemists, and drug development professionals, this document serves as a practical resource for leveraging this key intermediate in the development of novel therapeutics, particularly in oncology and neurology.[2]

Introduction to the Indazole Scaffold

The indazole core, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[3] Indazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] Their ability to act as effective hinge-binding fragments for kinases has led to their incorporation into several approved drugs.[5] tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate emerges as a highly valuable derivative, pre-functionalized for diversification and library synthesis, thereby accelerating the drug discovery process.[2][5]

Molecular Profile and Physicochemical Properties

Chemical Structure Analysis

The structure of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is defined by several key functional groups that dictate its chemical behavior and utility:

-

Indazole Core: The foundational bicyclic aromatic system.

-

C3-Bromine: A crucial functional handle. The carbon-bromine bond is highly susceptible to cleavage and subsequent bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.

-

C5-Fluorine: This electron-withdrawing group modulates the electronic properties of the indazole ring system, which can influence pKa, binding affinities, and metabolic stability of derivative compounds.

-

N1-tert-Butoxycarbonyl (Boc) Group: A robust protecting group for the N1 position of the indazole ring.[1] This group prevents unwanted side reactions at the nitrogen atom during functionalization at other sites and enhances the compound's stability and solubility in organic solvents.[2]

Caption: Chemical structure of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 885271-57-8 | [2][6] |

| Molecular Formula | C₁₂H₁₂BrFN₂O₂ | [2][6] |

| Molecular Weight | 315.14 g/mol | [2] |

| Appearance | Pink to off-white solid | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | Store at 0-8 °C, dry conditions | [2] |

| Synonyms | 1-Boc-3-bromo-5-fluoro-indazole, 3-Bromo-5-fluoro-indazole-1-carboxylic acid tert-butyl ester | [2][6] |

The Strategic Role of the Boc Protecting Group

The use of a tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly for nitrogen-containing heterocycles like indazole.

-

Expertise & Causality: The indazole NH proton is acidic and can interfere with many organometallic reactions, such as Grignard additions or metal-catalyzed cross-couplings, by acting as a proton source or by coordinating to the metal center. The Boc group effectively "masks" this reactive site, ensuring that chemical transformations occur predictably at other desired locations, such as the C3-bromine atom.[1][7] Its steric bulk also influences the regioselectivity of certain reactions.

-

Self-Validating Protocol - Deprotection: The utility of the Boc group is validated by its clean and efficient removal under conditions that typically do not affect other functional groups. A common and reliable method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcohol or dioxane.[8] The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The successful removal of the Boc group yields the free NH-indazole, ready for subsequent N-arylation or N-alkylation reactions.[9]

Synthetic Protocol and Mechanistic Rationale

The synthesis of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is logically approached in a two-stage process: first, the formation of the core 3-bromo-5-fluoro-1H-indazole, followed by the strategic protection of the N1 position.

Caption: High-level synthetic workflow for the target compound.

Representative Protocol: Synthesis of 3-Bromo-5-fluoro-1H-indazole

While multiple routes to substituted indazoles exist, a common strategy involves the cyclization of a substituted benzonitrile with hydrazine, followed by functional group manipulation.[5][10]

-

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine. A mixture of 5-bromo-2-fluorobenzonitrile and hydrazine hydrate in a suitable solvent (e.g., ethanol or n-butanol) is heated to reflux.[5] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the aminopyrazole ring of the indazole system.

-

Step 2: Diazotization and Bromination (Sandmeyer-type reaction). The resulting 5-bromo-1H-indazol-3-amine is then converted to the target 3-bromo-5-fluoro-1H-indazole. This is a conceptual step, as a direct fluorination might be complex; a more common industrial route may start from a different precursor. However, for converting a 3-amino group to a 3-bromo group, a Sandmeyer-type reaction is employed. The amine is treated with a diazotizing agent (e.g., sodium nitrite in acidic media, or an alkyl nitrite like tert-butyl nitrite) to form a diazonium salt, which is then decomposed in the presence of a bromide source like copper(I) bromide (CuBr) to install the bromine at the C3 position.

Experimental Protocol: N1-Boc Protection

This procedure is a standard and highly reliable method for protecting the indazole nitrogen.[11]

-

Reagents and Equipment:

-

3-Bromo-5-fluoro-1H-indazole (1.0 eq)

-

Di-tert-butyl dicarbonate, (Boc)₂O (1.2 eq)

-

4-(Dimethylamino)pyridine, DMAP (0.1 eq, catalyst)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

-

Step-by-Step Methodology:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-fluoro-1H-indazole (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per gram of indazole).

-

Add DMAP (0.1 eq) to the solution, followed by the dropwise addition of (Boc)₂O (1.2 eq).

-

Causality: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for more efficient acylation of the indazole nitrogen compared to using a non-nucleophilic base alone.

-

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting indazole spot is no longer visible.

-

Upon completion, dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Causality: The aqueous washes remove unreacted DMAP, salts, and other water-soluble byproducts. The bicarbonate wash specifically neutralizes any acidic impurities.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

-

Combine the fractions containing the pure product and evaporate the solvent to yield tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate as a solid.[2]

-

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not an end-product but a critical intermediate designed for versatility. Its primary application lies in the generation of compound libraries for high-throughput screening.

-

Scaffold for Kinase Inhibitors: The C3 position is a common vector for modification in the design of kinase inhibitors. Using palladium-catalyzed cross-coupling reactions, a vast array of aryl and heteroaryl groups can be installed at this position to probe the ATP-binding pocket of various kinases, making this a valuable scaffold in oncology research.[2][5]

-

Neurological Drug Candidates: Indazole derivatives have been investigated for their activity on targets within the central nervous system. This building block allows for the synthesis of novel compounds for screening against neurological disorders.[1]

-

Structure-Activity Relationship (SAR) Studies: The distinct functionalities (Br, F, Boc-protected N-H) allow for systematic and independent modification at three different points of the molecule. This enables medicinal chemists to conduct thorough SAR studies to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Safety and Handling

As with all laboratory chemicals, tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Minimize dust generation. Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 0-8 °C.[2][12]

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12][13]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[12]

-

Conclusion

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is a high-value, strategically designed chemical intermediate. Its pre-installed functionalities—a handle for cross-coupling (Br), a modulator of electronic properties (F), and a protected nitrogen (N-Boc)—make it an efficient and versatile tool for medicinal chemists. By enabling rapid diversification and the construction of complex molecular architectures, this compound plays a pivotal role in accelerating the discovery and development of next-generation therapeutics.

References

-

Humphries, M. J., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(45), 6144-6147. Available from: [Link]

-

Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available from: [Link]

-

Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available from: [Link]

-

P&S Chemicals. (n.d.). Product information, Tert-butyl 3-bromo-5-fluoro-1h-indazole-1-carboxylate. Retrieved from [Link]

-

Supporting Information for relevant chemical synthesis. (n.d.). Retrieved from [Link]

-

Sun, W., & Czaicki, N. L. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6332–6335. Available from: [Link]

-

2a biotech. (n.d.). tert-butyl3-bromo-5-fluoro-1H-indazole-1-carboxylate. Retrieved from [Link]

- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. Available from: [Link]

-

Liu, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 41, 127993. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

ChemBK. (n.d.). tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate. Retrieved from [Link]

-

Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1. IUCr Journals. Available from: [Link]

-

PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Retrieved from [Link]

-

Wang, Z., et al. (2023). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 8(26). Available from: [Link]

- Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole synthesis [organic-chemistry.org]

- 11. journals.iucr.org [journals.iucr.org]

- 12. fishersci.es [fishersci.es]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate CAS 885271-57-8

An In-Depth Technical Guide to tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (CAS 885271-57-8)

A Senior Application Scientist's Field Guide for Researchers in Medicinal Chemistry

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the indazole core stands out as a "privileged scaffold." Its rigid bicyclic structure, composed of fused benzene and pyrazole rings, is a common feature in a multitude of pharmacologically active agents targeting infectious, neurodegenerative, and inflammatory disorders.[1][2] The subject of this guide, tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate, is not merely another indazole derivative; it is a strategically engineered building block designed for maximum synthetic versatility.

This molecule's utility arises from the specific combination of its functional groups:

-

The Indazole Core: Provides the foundational structure recognized by various biological targets, particularly protein kinases.

-

Bromine at the C3-Position: Serves as a highly reliable and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of diverse molecular fragments.

-

Fluorine at the C5-Position: A common modification in medicinal chemistry, the fluorine atom can significantly alter the molecule's physicochemical properties. It often enhances metabolic stability, membrane permeability, and binding affinity by modulating the electronic environment and pKa.

-

N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. It protects the indazole N-H proton, preventing unwanted side reactions and directing metallation or other reactions to specific sites. Furthermore, it enhances the compound's solubility in common organic solvents, simplifying reaction setup and purification.[3] Its facile removal under acidic conditions provides a clear pathway for subsequent N-functionalization.

This guide provides an in-depth analysis of this compound's properties, reactivity, and application, offering field-proven insights for its effective use in the synthesis of novel chemical entities.

Section 1: Core Properties and Safety Mandates

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful and safe application.

Physicochemical Data

The key properties of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 885271-57-8 | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₂BrFN₂O₂ | [3][4][5][7] |

| Molecular Weight | 315.14 g/mol | [3][4] |

| IUPAC Name | tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate | [5] |

| Synonyms | 1-Boc-3-bromo-5-fluoro-indazole, 3-Bromo-5-fluoro-indazole-1-carboxylic acid tert-butyl ester | [3][5] |

| Appearance | Pink to off-white solid | [3] |

| Purity | Typically ≥ 95% (via HPLC) | [3] |

| Storage Conditions | Store at 0-8 °C in a dry, cool, and well-ventilated place. | [3][8] |

Safety, Handling, and Storage

As with any halogenated organic compound, adherence to strict safety protocols is paramount. The following guidelines are based on standard laboratory safety practices for this class of chemical.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[8]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

-

First Aid Measures:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][9]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[8]

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to be released into the environment.[8]

Section 2: Synthetic Pathways and Core Reactivity

This compound's value is defined by its reactivity. The C3-bromo and N1-Boc groups are the primary levers for synthetic manipulation.

Generalized Synthetic Workflow

The synthesis of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate typically begins with a substituted fluorinated aniline or benzonitrile derivative. A plausible, generalized pathway involves diazotization and cyclization to form the indazole core, followed by regioselective bromination and subsequent N-Boc protection.

Caption: Generalized synthetic workflow for the target compound.

Key Downstream Transformations: A Chemist's Toolkit

The C3-bromo substituent is the key to unlocking the synthetic potential of this molecule. It is an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.

Caption: Core reactivity map for downstream functionalization.

-

Suzuki Coupling: Reacting the title compound with various aryl or heteroaryl boronic acids (or esters) is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures.

-

Sonogashira Coupling: This reaction with terminal alkynes introduces C(sp)-C(sp²) bonds, providing linear scaffolds often used as linkers or pharmacophores.

-

Buchwald-Hartwig Amination: The direct formation of carbon-nitrogen bonds by coupling with primary or secondary amines is a cornerstone of modern medicinal chemistry, allowing for the introduction of basic centers that can improve solubility and target engagement.

-

Boc Deprotection: Following a coupling reaction at the C3 position, the Boc group can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks the N1-H of the indazole, opening a new site for diversification through alkylation, arylation, or other modifications.

Section 3: Application in Drug Discovery & Development

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is a quintessential intermediate, not an active pharmaceutical ingredient (API) itself. Its value lies in its role as a key building block for synthesizing novel drug candidates, particularly in the development of targeted therapies for indications like cancer.[3]

The indazole scaffold is a well-established "hinge-binding" motif for many protein kinase inhibitors. By using the C3 position as an anchor point for cross-coupling, medicinal chemists can rapidly generate libraries of compounds where different substituents are projected into the solvent-exposed region of an enzyme's active site. The C5-fluoro group fine-tunes the electronic properties of the core, potentially enhancing binding affinity and improving pharmacokinetic properties.

Section 4: Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, detailed protocol for a Suzuki coupling reaction, a common and critical application for this reagent. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize tert-butyl 5-fluoro-3-(pyridin-4-yl)-1H-indazole-1-carboxylate.

Materials:

-

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (1.0 eq)

-

Pyridine-4-boronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Protocol:

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate, pyridine-4-boronic acid, and potassium carbonate.

-

Causality: Using flame-dried glassware and anhydrous reagents minimizes water, which can otherwise lead to protodeborylation of the boronic acid and reduce yield. K₂CO₃ is the base required to form the active boronate species for transmetalation to the palladium center.

-

-

Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Add the Pd(dppf)Cl₂ catalyst under a positive pressure of the inert gas.

-

Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Purging with an inert gas prevents oxidation and deactivation of the catalyst, ensuring the reaction proceeds efficiently.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.

-

Causality: Dioxane is an excellent solvent for the organic reagents. The addition of a small amount of water is crucial for dissolving the inorganic base (K₂CO₃) and facilitating the catalytic cycle, particularly the transmetalation step. Degassing the solvents removes dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions or degradation.

-

-

Work-up and Purification: a. Cool the reaction mixture to room temperature and dilute it with ethyl acetate. b. Wash the organic layer sequentially with water and brine. This removes the inorganic salts and residual water-soluble components. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Causality: This standard aqueous work-up isolates the organic product. Column chromatography separates the desired compound from unreacted starting materials, catalyst residues, and byproducts based on polarity.

-

Conclusion

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (CAS 885271-57-8) is a high-value, versatile intermediate for chemical synthesis. Its strategically placed functional groups—the reactive C3-bromo handle, the property-modulating C5-fluoro atom, and the N1-Boc protecting group—provide researchers with a powerful tool for the efficient construction of complex molecules. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics and other advanced chemical applications.

References

-

IUCr. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

-

2a biotech. tert-butyl3-bromo-5-fluoro-1H-indazole-1-carboxylate. Available at: [Link]

-

P&S Chemicals. Product information, Tert-butyl 3-bromo-5-fluoro-1h-indazole-1-carboxylate. Available at: [Link]

-

LookChem. tert-butyl 3-bromo-5-fluoro-1h-indazole-1-carboxylate cas no.885271-57-8. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Available at: [Link]

-

IUCr Journals. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1. Available at: [Link]

-

Taylor & Francis. Indazole – Knowledge and References. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. pschemicals.com [pschemicals.com]

- 6. TERT-BUTYL 3-BROMO-5-FLUORO-1H-INDAZOLE-1-CARBOXYLATE CAS NO.885271-57-8, CasNo.885271-57-8 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 7. Mixed Heterocycles | CymitQuimica [cymitquimica.com]

- 8. fishersci.es [fishersci.es]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, strategic importance, synthesis, and applications, with a focus on the underlying scientific principles that guide its use in research and development.

Section 1: Core Compound Characteristics

Tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is a synthetically versatile intermediate valued for its unique combination of reactive sites and modulating substituents. Its fundamental properties are summarized below.

Physicochemical and Structural Data

A precise understanding of the compound's properties is the foundation for its effective use in synthesis and drug design.

| Property | Value | Source(s) |

| Molecular Weight | 315.14 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₂BrFN₂O₂ | [1][3][4] |

| IUPAC Name | tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate | [3] |

| CAS Number | 885271-57-8 | [1][3] |

| Appearance | Pink to off-white solid | [1] |

| Purity | Typically ≥95% (as determined by HPLC) | [1] |

| Common Synonyms | 1-Boc-3-bromo-5-fluoro-indazole; 3-Bromo-5-fluoro-indazole-1-carboxylic acid tert-butyl ester | [1][3] |

| Storage Conditions | 0-8 °C | [1] |

Molecular Structure and Key Features

The structure of this compound is engineered for utility in pharmaceutical development. Each component—the indazole core, the bromine and fluorine atoms, and the Boc protecting group—serves a strategic purpose.

Caption: Key functional components of the title compound.

Section 2: Strategic Importance in Drug Discovery

Indazole derivatives are recognized for their wide-ranging pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[5][6] This specific molecule is a powerful intermediate because its substituents are strategically placed to facilitate the synthesis of complex derivatives.

-

The Indazole Core : This bicyclic heteroaromatic system is a "privileged scaffold," meaning it is capable of binding to a variety of biological targets. Its rigid structure presents substituents in a well-defined three-dimensional orientation.

-

C3-Bromine Atom : The bromine at the 3-position is the primary reactive handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the direct and modular installation of diverse aryl, heteroaryl, alkyl, or amino groups, which is fundamental to building a library of drug candidates.

-

C5-Fluorine Atom : The introduction of fluorine is a common strategy in medicinal chemistry. Its high electronegativity and small size can profoundly alter a molecule's properties by:

-

Modulating pKa : Affecting the acidity/basicity of nearby functional groups.

-

Improving Metabolic Stability : Blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450).

-

Enhancing Binding Affinity : Participating in favorable electrostatic or hydrogen bonding interactions with protein targets.

-

-

N1-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group serves multiple critical functions.[1]

-

Protection : It prevents the indazole N-H proton from interfering with reactions, such as those involving strong bases or organometallics.

-

Solubility : The bulky, lipophilic tert-butyl group often improves solubility in common organic solvents, simplifying reaction setup and purification.[1]

-

Regiocontrol : It directs reactions to other parts of the molecule. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) at a later synthetic stage to reveal the N-H group for further functionalization if needed.

-

Section 3: Synthesis and Mechanistic Considerations

Generalized Synthetic Workflow

A plausible synthetic route starts from a commercially available substituted aniline or benzonitrile and proceeds through cyclization, bromination, and Boc-protection steps.

Caption: A generalized workflow for the synthesis of the title compound.

Exemplar Protocol: N-Boc Protection

The final step, protection of the indazole nitrogen, is crucial. The following protocol is adapted from methodologies reported for similar indazole systems.[5][6]

Objective: To install a tert-butoxycarbonyl (Boc) group onto the N1 position of 3-bromo-5-fluoro-1H-indazole.

Materials:

-

3-bromo-5-fluoro-1H-indazole (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Reaction Setup : To a solution of 3-bromo-5-fluoro-1H-indazole (1.0 equiv) in anhydrous DCM, add DMAP (0.1 equiv). Stir the mixture at room temperature until all solids dissolve.

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is done to moderate the exothermic reaction and prevent potential side reactions.

-

Reagent Addition : Add Boc₂O (1.1 equiv) portion-wise to the cooled solution.

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup :

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine. The bicarbonate wash removes any unreacted acidic impurities and neutralizes the catalyst.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification :

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate.

-

Section 4: Spectroscopic and Analytical Characterization

Validating the structure and purity of the synthesized compound is essential. The following characteristics are expected from standard analytical techniques.

-

Mass Spectrometry (MS) : The most telling feature is the isotopic pattern from the bromine atom. An ESI-MS spectrum will show two major peaks for the molecular ion: one for the molecule containing the ⁷⁹Br isotope (M) and another of nearly equal intensity for the molecule with the ⁸¹Br isotope (M+2).

-

¹H NMR Spectroscopy : Expected signals include:

-

A sharp singlet at ~1.7 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety.

-

Multiple signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the indazole ring. The coupling patterns will be complex due to both H-H and H-F coupling.

-

-

¹³C NMR Spectroscopy : Key signals would include the quaternary carbons of the Boc group (~150 ppm for C=O and ~85 ppm for the C(CH₃)₃), along with distinct signals for the carbons of the fluorinated indazole ring.

-

¹⁹F NMR Spectroscopy : A single resonance is expected for the fluorine atom at the C5 position, with its chemical shift providing confirmation of its electronic environment.

Section 5: Applications in Medicinal Chemistry

The primary value of this compound is as a versatile building block for creating libraries of novel indazole derivatives for biological screening.[1] It is particularly useful in research targeting cancer and neurological disorders.[1]

Core Application: Suzuki Cross-Coupling

A primary application is the Suzuki coupling, which forms a carbon-carbon bond between the C3 position of the indazole and an organoboron reagent.

Caption: Generic Suzuki coupling reaction using the title compound.

This reaction allows for the systematic exploration of the chemical space around the C3 position, a critical step in structure-activity relationship (SAR) studies aimed at optimizing drug potency and selectivity. By choosing different "R" groups on the boronic acid, chemists can fine-tune the properties of the final compound to improve its efficacy as a potential therapeutic agent.

Conclusion

Tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is more than just a chemical with a specific molecular weight; it is a strategically designed tool for innovation in drug discovery. Its combination of a privileged indazole core, a versatile bromine handle, a modulating fluorine substituent, and a robust protecting group makes it an invaluable intermediate. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to efficiently construct novel molecular architectures in the quest for next-generation therapeutics.

References

-

IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]

-

P&S Chemicals. Product information, Tert-butyl 3-bromo-5-fluoro-1h-indazole-1-carboxylate. Available at: [Link]

-

2a biotech. Products. Available at: [Link]

-

PubChem. tert-Butyl 5-bromo-3-fluoro-1H-indazole-1-carboxylate. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

-

ChemBK. tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate. Available at: [Link]

-

ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available at: [Link]

-

IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1. Available at: [Link]

-

PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Available at: [Link]

- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl5-bromo-3-fluoro-1H-indazole-1-carboxylate | C12H12BrFN2O2 | CID 145711135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. researchgate.net [researchgate.net]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, renowned for its presence in numerous clinically significant agents, including kinase inhibitors for oncology.[1] The strategic functionalization of this heterocyclic core allows for the precise modulation of pharmacological properties. tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (CAS No. 885271-57-8) has emerged as a cornerstone building block for medicinal chemists.[2][3] Its utility lies in the orthogonal reactivity of its functional groups: the C3-bromo atom serves as a handle for metal-catalyzed cross-coupling reactions, the N1-Boc group provides stability and modulates reactivity, and the C5-fluoro substituent can enhance metabolic stability and binding affinity.[3]

This guide provides a detailed examination of a reliable and scalable synthesis pathway for this key intermediate, grounded in established chemical principles and supported by field-proven protocols. We will dissect each stage of the synthesis, from the construction of the indazole core to its final functionalization, offering mechanistic insights and practical guidance for researchers in pharmaceutical and chemical development.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical retrosynthetic approach simplifies the synthesis into three primary transformations. The target molecule is disconnected at the N1-Boc bond, revealing the immediate precursor, 3-bromo-5-fluoro-1H-indazole. This intermediate is then deconstructed via a C3-bromination reaction to 5-fluoro-1H-indazole, the foundational heterocyclic core. The synthesis of this core typically begins with a commercially available, appropriately substituted aniline derivative.

Caption: Retrosynthetic pathway for the target compound.

Part 1: Synthesis of the 5-Fluoro-1H-indazole Core

The formation of the indazole ring is the critical first phase. While numerous methods exist for indazole synthesis, one of the most robust and widely applied is the diazotization of an ortho-alkyl aniline followed by intramolecular cyclization.

Causality and Mechanistic Insight

This pathway begins with a suitable precursor like 2-amino-4-fluorotoluene. The process involves two key steps:

-

Diazotization: The primary amine is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite (NaNO₂) in an acidic medium. This creates a highly reactive intermediate.

-

Intramolecular Cyclization: The diazonium group is then attacked by the nucleophilic carbon of the aromatic ring, leading to the formation of the five-membered pyrazole ring fused to the benzene ring. This reaction is often facilitated by heating.

This classical approach provides a reliable route to the core structure with good regiochemical control dictated by the starting material.

Experimental Protocol: Synthesis of 5-Fluoro-1H-indazole

Materials:

-

2-Amino-4-fluorotoluene

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of 2-amino-4-fluorotoluene (1.0 equiv.) in concentrated HCl and water is prepared in a reaction vessel and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 equiv.) in water is added dropwise to the cooled aniline solution, maintaining the internal temperature below 5 °C. The formation of the diazonium salt is observed.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes.

-

The ice bath is removed, and the reaction is allowed to warm to room temperature and then gently heated to 50-60 °C until nitrogen gas evolution ceases, indicating the completion of cyclization.

-

The mixture is cooled to room temperature and neutralized by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 5-fluoro-1H-indazole.

Part 2: Regioselective C3-Bromination

With the indazole core in hand, the next critical step is the introduction of a bromine atom at the C3 position. The electronic nature of the indazole ring makes the C3 position susceptible to electrophilic attack.

Causality and Mechanistic Insight

The choice of brominating agent is crucial for achieving high regioselectivity and yield. While molecular bromine can be used, it often leads to side products. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine (Br⁺), minimizing over-bromination and improving handling safety.[4] More recently, ultrasound-assisted methods using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been shown to be highly efficient, proceeding rapidly under mild conditions.[5][6] The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the electron-rich C3 atom attacks the electrophilic bromine source.

Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-1H-indazole

Materials:

-

5-Fluoro-1H-indazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

Procedure:

-

5-Fluoro-1H-indazole (1.0 equiv.) is dissolved in acetonitrile in a flask protected from light.

-

N-Bromosuccinimide (1.05-1.1 equiv.) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with water and then with a 10% sodium thiosulfate solution to quench any remaining NBS.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

-

The resulting crude solid is purified by recrystallization or column chromatography to afford pure 3-bromo-5-fluoro-1H-indazole.

Part 3: N1-Boc Protection

The final step is the protection of the N1 nitrogen of the indazole ring with a tert-butoxycarbonyl (Boc) group. This is a critical transformation for subsequent synthetic manipulations.

Causality and Mechanistic Insight

The Boc group serves two primary functions:

-

Reactivity Modulation: It prevents unwanted side reactions at the N-H position during subsequent steps, such as metal-catalyzed couplings.

-

Solubility Enhancement: The bulky tert-butyl group often improves the solubility of the indazole intermediate in common organic solvents.[3]

The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. 4-(Dimethylamino)pyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction.[7][8] The lone pair on the DMAP nitrogen attacks the electrophilic carbonyl of (Boc)₂O, forming a highly reactive intermediate that is then readily attacked by the indazole nitrogen. The N1 position is the thermodynamically favored site of acylation for N-unsubstituted indazoles.[9]

Caption: Catalytic cycle of DMAP in Boc protection.

Experimental Protocol: Synthesis of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate

Materials:

-

3-Bromo-5-fluoro-1H-indazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-bromo-5-fluoro-1H-indazole (1.0 equiv.) in DCM, add DMAP (0.1 equiv.) and (Boc)₂O (1.2 equiv.).[7][8]

-

The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by TLC.[7]

-

Once the reaction is complete, the mixture is diluted with DCM and washed sequentially with water and brine.[7]

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the final product, tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate, as a solid.[8]

Summary of Synthesis Pathway

The following table provides a comparative overview of the reaction conditions for each key step in the synthesis.

| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |

| 1 | 2-Amino-4-fluorotoluene | NaNO₂, HCl | H₂O | 0 °C to 60 °C | 3-5 h | 60-75% |

| 2 | 5-Fluoro-1H-indazole | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2-4 h | 85-95% |

| 3 | 3-Bromo-5-fluoro-1H-indazole | (Boc)₂O, DMAP (cat.) | Dichloromethane | Room Temp. | 12-18 h | >90% |

Overall Synthesis Workflow

Caption: Step-wise workflow for the synthesis.

Conclusion

The synthesis of tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate is a well-defined, three-stage process that is both robust and scalable. By understanding the mechanistic principles behind each transformation—from the foundational indazole ring formation to the regioselective bromination and final N-protection—researchers can confidently and efficiently produce this high-value intermediate. The protocols described herein represent a validated pathway, providing drug development professionals with a critical tool for the construction of novel, indazole-based therapeutic agents.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 763–767. National Center for Biotechnology Information. [Link]

-

Product information, Tert-butyl 3-bromo-5-fluoro-1h-indazole-1-carboxylate. P&S Chemicals. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

tert-Butyl5-bromo-3-fluoro-1H-indazole-1-carboxylate. PubChem. [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

-

Li, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29555-29559. [Link]

-

Katritzky, A. R., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

-

Cheshkov, D. A., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(21), 2734–2737. [Link]

-

Li, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29555–29559. National Center for Biotechnology Information. [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). [Link]

-

Indazole synthesis. Organic Chemistry Portal. [Link]

-

Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Molecules, 26(9), 2504. [Link]

-

Lai, A. Q., et al. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ChemistrySelect. ResearchGate. [Link]

-

Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pschemicals.com [pschemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Boc-3-bromo-5-fluoro-indazole: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate, commonly known as 1-Boc-3-bromo-5-fluoro-indazole. This versatile heterocyclic building block has emerged as a critical starting material in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase inhibitors.[1][2][3] We will explore its physicochemical properties, detail a representative synthetic pathway, and provide in-depth protocols for its most crucial downstream reactions—palladium-catalyzed cross-coupling—which are fundamental to its utility. The causality behind experimental choices, safety protocols, and subsequent chemical manipulations are discussed to provide field-proven insights for professionals in drug development.

Introduction: The Strategic Value of 1-Boc-3-bromo-5-fluoro-indazole

The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several commercially available anticancer drugs like axitinib and pazopanib.[2][3][4] The subject of this guide, 1-Boc-3-bromo-5-fluoro-indazole, is a strategically functionalized derivative designed for maximum synthetic versatility.

Its value stems from the specific combination of its structural features:

-

Indazole Core: A bicyclic aromatic system that is a known pharmacophore, capable of forming key interactions with biological targets.[3]

-

C3-Bromine: A reactive handle perfectly positioned for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon or nitrogen-based substituents.[1][5]

-

N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility while preventing unwanted side reactions at the N1 position during coupling.[1][6][7] It can be readily removed under specific conditions to reveal the N-H for further functionalization or to meet a pharmacophore requirement.[8][9]

-

C5-Fluorine: The fluorine atom can significantly modulate the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity, a common strategy in modern drug design.[2]

This combination makes 1-Boc-3-bromo-5-fluoro-indazole an ideal starting material for building libraries of complex molecules for screening and lead optimization in drug discovery programs, particularly those targeting kinases and other enzymes.[1][6][10][11]

Physicochemical Properties and Handling

A clear understanding of the material's properties is fundamental to its successful application and safe handling.

| Property | Value | Reference(s) |

| CAS Number | 885271-57-8 | [6][12][13] |

| Molecular Formula | C₁₂H₁₂BrFN₂O₂ | [6][13] |

| Molecular Weight | 315.14 g/mol | [6][13] |

| Appearance | Pink to off-white solid | [6] |

| Typical Purity | ≥95% (HPLC) | [6][14][15] |

| Storage Conditions | Store at 0-8 °C, in a dry, cool, and well-ventilated place. | [6][16] |

Safety & Handling Precautions

While a specific safety data sheet for this exact compound is not universally available, data from structurally related bromo-indazoles provides essential guidance.[16][17][18]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[16][18]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes.[16][19]

-

Skin: Wash off immediately with soap and plenty of water.[16][19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17][19]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16][17]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Synthesis of the Core Scaffold

The synthesis of 1-Boc-3-bromo-5-fluoro-indazole is a multi-step process that requires careful control of reaction conditions. The following represents a plausible and common synthetic strategy based on established organic chemistry principles for constructing functionalized indazoles.[7][20]

Caption: Representative synthetic workflow for 1-Boc-3-bromo-5-fluoro-indazole.

Detailed Experimental Protocol: Synthesis

Step 1: Diazotization and Cyclization to 5-Fluoro-1H-indazol-3(2H)-one

-

Suspend 2-amino-4-fluorobenzoic acid (1.0 eq.) in a mixture of concentrated HCl and water at 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.

-

In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 3.0 eq.) in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the SnCl₂ solution, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1H-indazol-3(2H)-one.

Step 2: Bromination to 3-Bromo-5-fluoro-1H-indazole

-

Charge a reaction vessel with 5-fluoro-1H-indazol-3(2H)-one (1.0 eq.) and phosphorus oxybromide (POBr₃, 2.0-3.0 eq.).

-

Heat the mixture to 100-120 °C and stir for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to obtain 3-bromo-5-fluoro-1H-indazole.

Step 3: Boc Protection to Yield 1-Boc-3-bromo-5-fluoro-indazole

-

Dissolve 3-bromo-5-fluoro-1H-indazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).[7][21]

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by column chromatography or recrystallization to afford the final product, 1-Boc-3-bromo-5-fluoro-indazole.[7]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this scaffold lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C3 position. This allows for the construction of complex molecular architectures from simple, commercially available starting materials. The two most important transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[22]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. soc.chim.it [soc.chim.it]

- 6. chemimpex.com [chemimpex.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1-BOC-3-BROMO-5-FLUORO-INDAZOLE | 885271-57-8 [chemicalbook.com]

- 13. scbt.com [scbt.com]

- 14. usbio.net [usbio.net]

- 15. calpaclab.com [calpaclab.com]

- 16. fishersci.es [fishersci.es]

- 17. chemicalbook.com [chemicalbook.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. echemi.com [echemi.com]

- 20. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 21. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Spectroscopic Profile of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate: A Technical Guide

Introduction